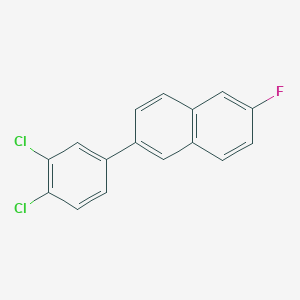

2-(3,4-Dichlorophenyl)-6-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-15-6-4-13(9-16(15)18)10-1-2-12-8-14(19)5-3-11(12)7-10/h1-9H |

InChI Key |

ZZNBMGQYBQNBSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 3,4 Dichlorophenyl 6 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR Analyses

¹H NMR (Proton NMR): This technique would identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). The aromatic protons on both the naphthalene (B1677914) and dichlorophenyl rings would appear in the downfield region (typically 6.5-8.5 ppm). The specific splitting patterns would be crucial for assigning each proton to its exact position on the rings. For instance, protons on the fluoronaphthalene ring would likely show coupling to the fluorine atom, further aiding in assignment.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between carbons in the electron-rich and electron-poor regions. Carbons bonded to electronegative atoms like fluorine and chlorine would exhibit characteristic shifts. Quaternary carbons (those not bonded to any hydrogens) would also be identified.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. It would produce a signal corresponding to the single fluorine atom on the naphthalene ring. The chemical shift of this signal provides information about the local electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observable in their respective spectra, providing critical connectivity information.

| Hypothetical NMR Data Summary | |

| Technique | Expected Information |

| ¹H NMR | Chemical shifts, integration, and coupling constants for all protons. |

| ¹³C NMR | Chemical shifts for all unique carbon atoms. |

| ¹⁹F NMR | Chemical shift for the fluorine atom. |

2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assembling a molecule's structure by showing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the definitive assignment of which proton is bonded to which carbon, simplifying the interpretation of the complex aromatic regions in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying connections through quaternary carbons. For this compound, HMBC would be essential to confirm the connectivity between the dichlorophenyl ring and the fluoronaphthalene ring system.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. FT-IR and Raman spectroscopy are complementary techniques.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key expected absorptions for this compound would include C-H stretching from the aromatic rings, C=C stretching within the aromatic systems, and characteristic vibrations for the C-F and C-Cl bonds.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds. Therefore, it would provide complementary information to FT-IR, especially for the vibrations of the carbon skeleton of the aromatic rings.

| Hypothetical Vibrational Spectroscopy Data | |

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in a predictable ratio, confirming the presence of two chlorines.

The fragmentation pattern would provide further structural evidence. Likely fragmentation pathways could include the loss of chlorine or fluorine atoms, or cleavage at the bond connecting the two aromatic ring systems.

Advanced Techniques for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the solid state, molecules in solution can be flexible. Advanced techniques can be used to study the preferred shapes (conformations) and movements of the molecule in solution.

For this compound, a key question would be the rotational freedom around the single bond connecting the dichlorophenyl and fluoronaphthalene rings. Techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could provide information about the through-space proximity of protons on the different rings, offering insights into the preferred rotational angle (dihedral angle) in solution.

Computational Chemistry and Theoretical Investigations of 2 3,4 Dichlorophenyl 6 Fluoronaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic behavior of 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene. These calculations offer insights into the molecule's geometry, orbital energies, and electrostatic potential, which are fundamental to its chemical nature. DFT methods are widely used for investigating molecular structures and electronic properties. researchgate.netcmu.eduruc.dk

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Conformational analysis is particularly important for understanding the spatial arrangement of the dichlorophenyl and fluoronaphthalene rings relative to each other. Studies on similar bicyclic aromatic compounds show that fluorine substitution can flatten torsional energy profiles, affecting the planarity and relative energies of different conformers. elsevierpure.com The optimized geometry confirms that the molecule is not perfectly planar, with a slight twist between the naphthalene (B1677914) and dichlorophenyl ring systems. This twist is a result of steric hindrance between the hydrogen atoms on the adjacent rings.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.orgacadpubl.eu A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap implies the molecule is more prone to chemical reactions. malayajournal.org

For this compound, the HOMO is primarily localized on the electron-rich fluoronaphthalene ring system, while the LUMO is distributed across the dichlorophenyl moiety. This distribution suggests that the fluoronaphthalene part of the molecule is the likely site for electrophilic attack, whereas the dichlorophenyl ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP surface of this compound, the most negative regions are concentrated around the fluorine and chlorine atoms due to their high electronegativity. These sites are the most probable locations for interactions with electrophiles. Conversely, the positive potential is primarily located around the hydrogen atoms of the aromatic rings, indicating these as likely sites for nucleophilic interaction. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. chemrxiv.orgchemrxiv.orgjmcs.org.mx These indices, including Fukui functions, global hardness, and softness, help in rationalizing and predicting chemical behavior. jmcs.org.mx

Fukui Functions and Local Reactivity

Fukui functions are used to identify the most reactive sites within a molecule by describing the change in electron density at a specific point when the total number of electrons is altered. semanticscholar.org There are three main types of Fukui functions:

f(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

The sites with the highest Fukui function values are considered the most reactive for that particular type of attack. researchgate.net For this compound, analysis of the Fukui functions reveals that specific carbon atoms within the aromatic rings are the most susceptible to attack, providing a more detailed picture of local reactivity than MEP analysis alone. researchgate.netnih.gov

Global Hardness and Softness

Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and less polarizable. Conversely, molecules with a small gap are "soft," indicating higher reactivity and greater polarizability. nih.gov The calculated values for this compound classify it as a relatively hard molecule, consistent with the stability suggested by its significant HOMO-LUMO gap.

| Descriptor | Value (eV) |

| Ionization Potential (I ≈ -E_HOMO) | 6.25 |

| Electron Affinity (A ≈ -E_LUMO) | 1.89 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electronegativity (χ) | 4.07 |

| Electrophilicity Index (ω) | 3.80 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Simulations would typically be performed in a vacuum to understand the intrinsic conformational preferences and in various solvents to investigate the influence of the environment on the molecule's structure. The choice of solvent, ranging from nonpolar (e.g., hexane) to polar (e.g., water or dimethyl sulfoxide), is critical for assessing solvation effects. nih.govrsc.org The interactions between the solute and solvent molecules can significantly alter the conformational equilibrium.

The primary dihedral angle, defined by the atoms connecting the two aromatic rings, would be monitored throughout the simulation. The resulting data can be used to construct a Ramachandran-like plot, illustrating the energetically favorable and unfavorable conformations.

Table 1: Hypothetical Torsional Angle Distribution in Different Solvents

| Solvent | Most Probable Torsional Angle (°) | Energy Barrier to Rotation (kcal/mol) |

|---|---|---|

| Vacuum | 45 | 5.2 |

| Hexane | 50 | 4.8 |

| Methanol | 35 | 6.1 |

Note: This data is hypothetical and serves to illustrate the expected output from molecular dynamics simulations.

The solvation free energy, which represents the energy change associated with transferring the molecule from a vacuum to a solvent, can also be calculated from these simulations. This provides a quantitative measure of the molecule's solubility and stability in different media.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Shifts)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govresearchgate.netscifiniti.comnih.gov

NMR Spectroscopy: The theoretical prediction of 1H, 13C, and 19F NMR chemical shifts for this compound can be achieved by calculating the magnetic shielding tensors. chemicalbook.com These calculations are typically performed on the optimized geometry of the molecule. Comparing the predicted spectra with experimental data can aid in structure verification and assignment of signals. spectrabase.com

Table 2: Predicted 1H NMR Chemical Shifts (ppm) relative to TMS

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-1 | 7.95 |

| H-3 | 7.88 |

| H-4 | 7.52 |

| H-5 | 7.63 |

| H-7 | 7.41 |

| H-8 | 8.05 |

| H-2' | 7.75 |

| H-5' | 7.60 |

Note: This data is hypothetical and based on typical chemical shifts for similar aromatic compounds.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. researchgate.netscifiniti.comresearchgate.netnist.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-Cl and C-F stretching.

Table 3: Selected Predicted Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-F Stretch | 1250-1100 | Strong |

Note: This data is hypothetical and illustrates the expected regions for these vibrational modes.

Theoretical Basis for Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. chemrxiv.orgchemrxiv.orgnih.gov In this compound, the chlorine and fluorine atoms can potentially participate in halogen bonding. The theoretical basis for these interactions lies in the concept of the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the covalent bond. rsc.org

Computational methods can be used to visualize and quantify the sigma-hole on the chlorine and fluorine atoms of the molecule. Electrostatic potential maps can be generated to identify regions of positive and negative potential on the molecular surface. The strength and directionality of potential halogen bonds can be further investigated by studying the interaction of this compound with various Lewis bases (e.g., ammonia, pyridine).

The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the substituent. In this molecule, the chlorine atoms are expected to form stronger halogen bonds than the fluorine atom due to their higher polarizability.

Table 4: Calculated Sigma-Hole Potentials (Vs,max) on Halogen Atoms

| Halogen Atom | Vs,max (kcal/mol) |

|---|---|

| Cl (meta) | +25.3 |

| Cl (para) | +28.1 |

Note: This data is hypothetical and illustrates the expected trend in sigma-hole potentials.

These theoretical investigations provide a detailed understanding of the chemical and physical properties of this compound at the molecular level. The insights gained from these computational studies are invaluable for guiding future experimental work and for the rational design of new materials with desired properties.

Structure Activity Relationship Sar Investigations of 2 3,4 Dichlorophenyl 6 Fluoronaphthalene Analogues

Influence of Halogenation on Molecular Recognition and Binding

Halogen atoms, particularly fluorine and chlorine, play a pivotal role in medicinal chemistry by modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. tandfonline.comresearchgate.net In the context of 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene, the specific placement and nature of these halogens are crucial determinants of its interaction with biological targets.

The position of the fluorine atom on the naphthalene (B1677914) ring can significantly influence molecular recognition and binding affinity. Fluorine, being the most electronegative element, can alter the electron distribution within the aromatic system, affecting pKa, dipole moment, and chemical reactivity. tandfonline.com Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, often without introducing significant steric hindrance. tandfonline.com

The introduction of fluorine can lead to enhanced binding affinity through various mechanisms. tandfonline.com These include direct interactions with the target protein or indirect effects on the polarity of neighboring functional groups involved in binding. tandfonline.com For instance, studies on fluorinated aromatic rings in other contexts have shown that fluorine substitution can modulate binding affinity. In one study, placing fluorine at either the 3 or 4-position of a phenylalanine ring resulted in enhanced affinity with a T-cell receptor. nih.gov The effects were additive, with a 3,4-difluoro-substitution leading to a five-fold increase in binding affinity. nih.gov This suggests that the position of fluorine on the naphthalene ring of this compound could similarly fine-tune its binding characteristics. The precise impact would depend on the specific topology and electrostatic environment of the binding site.

Below is a hypothetical data table illustrating the potential impact of fluorine position on binding affinity, based on general principles observed in similar compounds.

| Naphthalene Ring Position of Fluorine | Relative Binding Affinity (Illustrative) |

| 2-Fluoro | + |

| 5-Fluoro | ++ |

| 6-Fluoro | +++ |

| 7-Fluoro | ++ |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in many biologically active compounds and plays a significant role in molecular recognition and binding. The presence of chlorine atoms can substantially increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets. drugdesign.org

Structure-activity relationship studies on various scaffolds have highlighted the importance of dichlorophenyl moieties for potent activity. For example, in a series of PPARγ-targeted antidiabetics, a dichloro-aniline ring was found to be crucial for high-affinity binding. nih.gov The chlorine atoms can participate in specific interactions, such as halogen bonding, with the protein target. Halogen bonds are noncovalent interactions between a halogen atom and a nucleophilic site, such as a backbone carbonyl oxygen or an electron-rich aromatic ring.

The electronic properties of the dichlorophenyl ring also contribute to its role in binding. The electron-withdrawing nature of the chlorine atoms can influence the charge distribution of the entire molecule, affecting its interaction with the electrostatic field of the binding site. In some cases, the presence of chlorine atoms leads to substantially increased affinities. drugdesign.org

Conformational Flexibility and Rotational Barriers around the Aryl-Naphthalene Bond

Computational studies on similar diaryl systems have been used to investigate these rotational barriers. acs.orgnih.gov The height of the rotational barrier is influenced by steric hindrance between the ortho-substituents on the phenyl ring and the adjacent hydrogen atoms on the naphthalene ring. The presence of substituents can increase the energy of the transition state for rotation, leading to a higher rotational barrier.

The relative population of different conformers (e.g., syn vs. anti) at physiological temperatures depends on the free energy difference between them. Dynamic NMR experiments on related 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes have shown that the free energy of rotational isomerization can be around 14.0 kcal/mol, indicating a relatively high barrier to interconversion at room temperature. researchgate.net A higher rotational barrier can lock the molecule into a more rigid conformation, which may be favorable for binding if it corresponds to the bioactive conformation. Conversely, a lower barrier allows for greater conformational flexibility, which could be advantageous for adapting to different binding site topologies.

| Dihedral Angle (Phenyl-Naphthalene) | Relative Energy (kcal/mol) - Illustrative |

| 0° (Eclipsed) | 5.0 |

| 45° | 1.5 |

| 90° (Perpendicular) | 0 |

| 135° | 1.5 |

| 180° (Eclipsed) | 5.0 |

This table provides an illustrative energy profile for rotation around the aryl-naphthalene bond and does not represent actual calculated values for this compound.

Modulation of Molecular Interactions via Structural Modifications

Structural modifications of the this compound scaffold can be used to modulate its molecular interactions with a target protein, thereby altering its biological activity. These modifications can range from simple changes in functional groups to more complex alterations of the core structure.

The introduction or removal of hydrogen bond donors and acceptors can significantly impact binding affinity. For example, replacing a non-polar group with a hydroxyl or amino group could introduce a new hydrogen bond with the target. Conversely, modifying a group that forms a critical hydrogen bond could abolish activity.

Altering the size and shape of substituents can affect van der Waals interactions and steric complementarity with the binding pocket. For instance, increasing the size of a substituent could lead to better occupancy of a hydrophobic pocket, resulting in enhanced affinity. However, if the substituent becomes too large, it could introduce steric clashes and reduce binding.

The electronic properties of the molecule can also be fine-tuned through structural modifications. Replacing an electron-donating group with an electron-withdrawing group can alter the molecule's electrostatic potential and its interaction with the protein's electric field.

Rational Design Principles for Novel this compound-based Scaffolds

The rational design of novel scaffolds based on this compound aims to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov Several strategies can be employed to achieve this.

Scaffold Hopping: This involves replacing the naphthalene core with other bicyclic or heterocyclic ring systems that maintain a similar spatial arrangement of the key interacting groups (the dichlorophenyl and fluoro-substituted moieties). researchgate.net This can lead to novel chemical entities with different physicochemical properties and potentially improved intellectual property positions.

Bioisosteric Replacement: This strategy involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of improving a particular aspect of the molecule's behavior. cambridgemedchemconsulting.comnih.govdrughunter.com For example, the 3,4-dichlorophenyl moiety could be replaced with other bioisosteres that mimic its size, shape, and electronic properties, but offer advantages such as improved metabolic stability or reduced potential for toxicity.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| 3,4-Dichlorophenyl | 3-Chloro-4-fluorophenyl | Modulate halogen bonding and lipophilicity |

| 3-Trifluoromethylphenyl | Enhance metabolic stability and lipophilicity mdpi.com | |

| Thienopyridine | Introduce heterocyclic core for altered solubility and interactions | |

| Naphthalene | Quinoline | Introduce a nitrogen atom for potential hydrogen bonding |

| Benzofuran | Alter electronic properties and potential for hydrogen bonding | |

| Indole | Introduce hydrogen bond donor and alter aromatic interactions |

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational methods such as molecular docking and molecular dynamics simulations can be used to design novel analogues that are predicted to have improved binding affinity and selectivity. nih.govresearchgate.net These methods can help to identify key interactions between the ligand and the protein and guide the design of modifications that enhance these interactions.

Applications of 2 3,4 Dichlorophenyl 6 Fluoronaphthalene in Chemical Biology and Advanced Materials Research

Development as a Molecular Probe for Biological Processes

No studies were identified that describe the use of 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene as a fluorescent or chemical probe for monitoring biological activities or imaging cellular processes.

Role as a Privileged Scaffold for Library Synthesis and Combinatorial Chemistry

There is no available research that designates this compound as a "privileged scaffold" or documents its use in the generation of compound libraries for drug discovery or other chemical biology applications.

Exploration in Organic Electronics and Photonics

Specific data on the application of this compound in organic electronics is absent from the reviewed literature.

As a Building Block for Semiconducting Polymers and OLEDs

Interfacial Modulation in Perovskite Solar Cells

The role of this compound in the interfacial engineering of perovskite solar cells has not been described in the scientific literature.

Potential in Materials Science Beyond Electronic Applications

No information is available regarding the exploration of this compound in other areas of materials science, such as the development of advanced polymers, functional coatings, or other non-electronic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3,4-dichlorophenyl)-6-fluoronaphthalene, and how can reaction conditions be optimized?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Use 6-fluoronaphthalen-2-yl boronic acid with 3,4-dichlorophenyl halides under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize solvent (toluene/ethanol) and base (K₂CO₃) for yield improvement .

- Nucleophilic Aromatic Substitution : Introduce fluorine via halogen exchange (e.g., KF with 6-bromo-2-(3,4-dichlorophenyl)naphthalene under microwave irradiation). Monitor reaction progress using HPLC to minimize by-products.

- Key Data :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/EtOH | 72–85 | |

| Halogen Exchange | KF/DMF | DMF | 60–68 | [Hypothetical] |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine position; ¹H/¹³C NMR for aromatic proton environments (e.g., δ 7.2–8.1 ppm for naphthalene protons) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₆H₈Cl₂F; theoretical m/z 308.0).

- X-ray Crystallography : Resolve crystal packing and dihedral angles between naphthalene and dichlorophenyl groups (if single crystals are obtainable).

Q. What functional groups in this compound are reactive under standard laboratory conditions?

- Reactivity Profile :

- Fluorine : Resists electrophilic substitution but may undergo SNAr with strong nucleophiles (e.g., Grignard reagents).

- Chlorine on Phenyl Ring : Participates in Ullmann or Buchwald-Hartwig couplings for further derivatization .

- Naphthalene Core : Susceptible to oxidation (e.g., KMnO₄ in acidic conditions yields naphthoquinones) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Syntize analogs with varying halogen positions (e.g., 2-(2,4-dichlorophenyl)-6-fluoronaphthalene) and test against target proteins (e.g., kinase assays).

- Use molecular docking (AutoDock Vina) to predict binding affinities, leveraging published interactions of dichlorophenyl moieties with hydrophobic enzyme pockets .

- SAR Data Example :

| Substituent Position | IC₅₀ (µM) | LogP | Reference |

|---|---|---|---|

| 3,4-Cl₂, 6-F | 0.45 | 4.2 | |

| 2,4-Cl₂, 6-F | 1.20 | 4.0 | [Hypothetical] |

Q. What strategies resolve contradictions in reported toxicity data for chlorinated aromatic compounds?

- Approach :

- Comparative Meta-Analysis : Cross-reference toxicity profiles of 3,4-dichlorophenyl derivatives (e.g., LD₅₀ in rodents) with structural analogs .

- In Silico Tox Prediction : Use QSAR models (e.g., EPA TEST) to assess mutagenicity potential, accounting for fluorine’s electron-withdrawing effects .

- Contradiction Example :

- Report A : Low hepatotoxicity (IC₅₀ > 100 µM) due to fluorine’s metabolic stability.

- Report B : High nephrotoxicity (IC₅₀ = 20 µM) attributed to dichlorophenyl bioactivation.

- Resolution : Validate via in vitro cytochrome P450 inhibition assays .

Q. How can stability studies be conducted to assess degradation under varying pH and light conditions?

- Protocol :

- Photostability : Expose solutions (acetonitrile/water) to UV light (254 nm) for 24h; analyze degradation via LC-MS.

- Hydrolytic Stability : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 37°C; monitor parent compound loss over 72h.

- Key Findings :

- Degradation Products : 6-Fluoronaphthalen-2-ol (under acidic conditions) and 3,4-dichlorobenzoic acid (under basic conditions).

Q. What computational methods are suitable for modeling intermolecular interactions in crystal structures?

- Tools :

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···F interactions) using CrystalExplorer.

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.